molecular formula C8H12N2O3 B13611640 (R)-Methyl 3-amino-2-(3-methylisoxazol-5-YL)propanoate

(R)-Methyl 3-amino-2-(3-methylisoxazol-5-YL)propanoate

Cat. No.: B13611640
M. Wt: 184.19 g/mol
InChI Key: KOSUQZZKAMZFSY-UHFFFAOYSA-N
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Description

®-Methyl 3-amino-2-(3-methylisoxazol-5-YL)propanoate is a chiral compound that belongs to the class of amino acid derivatives. This compound features a unique isoxazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-2-(3-methylisoxazol-5-YL)propanoate typically involves the condensation of 3-amino-5-methylisoxazole with appropriate ester derivatives. One common method includes the reaction of 3-amino-5-methylisoxazole with methyl acrylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of ®-Methyl 3-amino-2-(3-methylisoxazol-5-YL)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-2-(3-methylisoxazol-5-YL)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted isoxazole compounds.

Scientific Research Applications

®-Methyl 3-amino-2-(3-methylisoxazol-5-YL)propanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 3-amino-2-(3-methylisoxazol-5-YL)propanoate is unique due to its chiral nature and the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 3-amino-2-(3-methyl-1,2-oxazol-5-yl)propanoate

InChI

InChI=1S/C8H12N2O3/c1-5-3-7(13-10-5)6(4-9)8(11)12-2/h3,6H,4,9H2,1-2H3

InChI Key

KOSUQZZKAMZFSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(CN)C(=O)OC

Origin of Product

United States

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